

An In-depth Technical Guide to Antibacterial Agent 171 (Compound 28)

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Compound of Interest

Compound Name: Antibacterial agent 171

Cat. No.: B12370819

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, and antibacterial activity of the novel antibacterial agent designated as 171, also referred to in scientific literature as Compound 28. This agent has demonstrated significant efficacy against a broad spectrum of bacteria, including drug-resistant strains.

Chemical Structure and Properties

Antibacterial agent 171 is a synthetic derivative of bakuchiol, a natural phenol. Its design is based on biomimicking the amphiphilic nature of cationic antibacterial peptides, featuring a hydrophobic bakuchiol core and a cationic moiety. This structure is critical to its mechanism of action, which involves interaction with and disruption of bacterial cell membranes.

Chemical Name: (E)-4-(3-((3,7-dimethylocta-1,6-dien-3-yl)oxy)propyl)pyridin-1-ium bromide

Molecular Formula: C₂₀H₃₀BrNO Molecular Weight: 384.36 g/mol

Table 1: Physicochemical Properties of **Antibacterial Agent 171**

Property	Value
Appearance	White solid
Solubility	Soluble in DMSO and methanol
Lipophilicity (logP)	Data not specified in the primary literature
Melting Point	Data not specified in the primary literature
Stability	Good stability in salt conditions

Antibacterial Activity

Antibacterial agent 171 exhibits potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy extends to clinically relevant multidrug-resistant (MDR) strains.

Table 2: In Vitro Antibacterial Activity of Agent 171 (MIC in µg/mL)

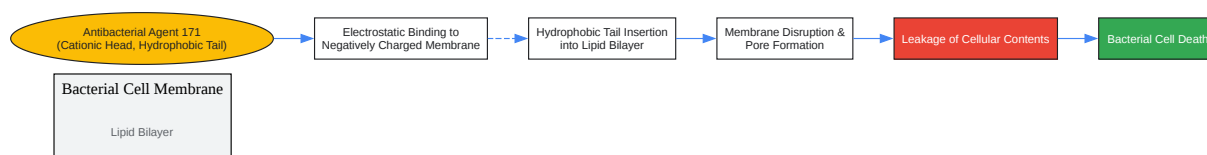
Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)	1.56
Methicillin-resistant S. aureus (MRSA) (ATCC 43300)	3.125
Vancomycin-intermediate S. aureus (VISA) (Mu50)	3.125
Escherichia coli (ATCC 25922)	3.125
Pseudomonas aeruginosa (ATCC 27853)	3.125
Acinetobacter baumannii (MDR, clinical isolate)	3.125
Klebsiella pneumoniae (MDR, clinical isolate)	3.125

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Mechanism of Action

The primary mechanism of action for **Antibacterial Agent 171** is the disruption of bacterial cell membrane integrity. Its cationic nature facilitates binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic portion of the molecule then inserts into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death. This rapid, membrane-targeting action is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways.

Below is a diagram illustrating the proposed mechanism of action.

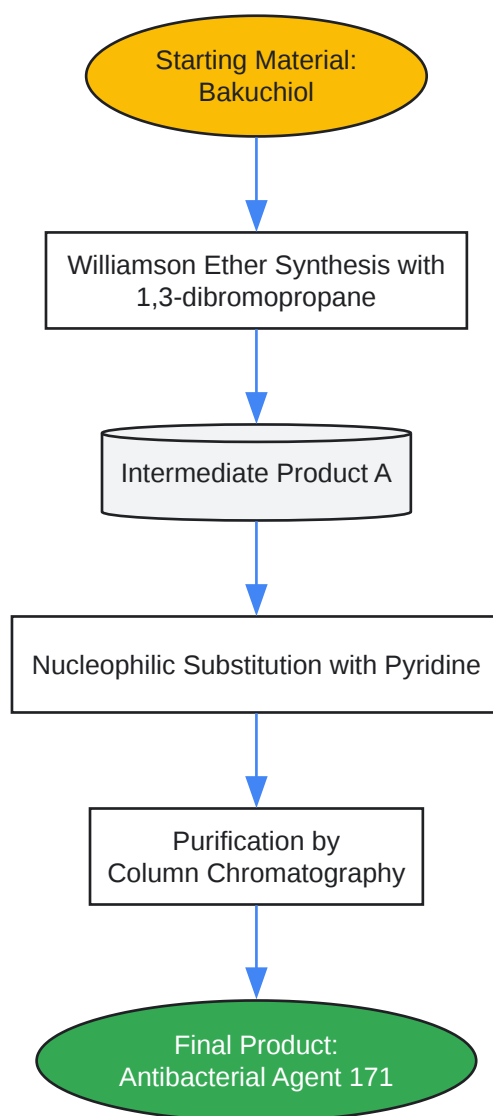


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Caption: Proposed mechanism of action for **Antibacterial Agent 171**.

Experimental Protocols

The synthesis of **Antibacterial Agent 171** is a multi-step process starting from bakuchiol. A detailed protocol can be found in the primary literature, "Design, Synthesis, and Biological Evaluation of Membrane-Active Bakuchiol Derivatives as Effective Broad-Spectrum Antibacterial Agents" published in the Journal of Medicinal Chemistry. The general workflow is outlined below.



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Caption: General synthetic workflow for **Antibacterial Agent 171**.

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Bacterial Culture: Bacterial strains were cultured in Mueller-Hinton broth (MHB) to the mid-logarithmic phase.
- Serial Dilution: The antibacterial agent was serially diluted in MHB in a 96-well microtiter plate.

- Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: The plates were incubated at 37°C for 18-24 hours.
- Observation: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

The in vivo antibacterial efficacy of Agent 171 was evaluated in a murine model of corneal infection.

- Animal Model: BALB/c mice were anesthetized.
- Corneal Scarification: The central cornea of the left eye of each mouse was scratched with a sterile needle.
- Bacterial Inoculation: A suspension of *S. aureus* or *P. aeruginosa* was topically applied to the injured cornea.
- Treatment: After a set period post-infection, a solution of **Antibacterial Agent 171** was topically administered to the infected eye at specified intervals.
- Evaluation: The severity of the corneal infection was scored based on opacity, and the bacterial load in the cornea was determined by plating homogenized corneal tissue.

Safety and Toxicology

Preliminary safety evaluations have been conducted to assess the potential for hemolysis and cytotoxicity.

Table 3: Hemolytic and Cytotoxic Activity of **Antibacterial Agent 171**

Assay	Cell Type	Result (HC ₅₀ or CC ₅₀ in µg/mL)
Hemolysis Assay	Human Red Blood Cells	> 200
Cytotoxicity Assay (MTT)	Human Keratinocytes (HaCaT)	> 100

HC₅₀: The concentration that causes 50% hemolysis. CC₅₀: The concentration that causes 50% cytotoxicity.

The data indicates that **Antibacterial Agent 171** has low hemolytic activity and low cytotoxicity against human cells at concentrations well above its MIC values, suggesting a favorable preliminary safety profile.

Conclusion

Antibacterial Agent 171 (Compound 28) is a promising novel antibacterial agent with potent, broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains. Its membrane-targeting mechanism of action suggests a lower propensity for the development of bacterial resistance. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

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